molecular formula C10H15N3OS B564765 (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole CAS No. 1217680-69-7

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole

Cat. No.: B564765
CAS No.: 1217680-69-7
M. Wt: 228.328
InChI Key: VVPFOYOFGUBZRY-IVAVZGRVSA-N
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Description

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is a biochemical compound with the molecular formula C10H12D3N3OS and a molecular weight of 228.33 . It is used in proteomics research and is an intermediate used in the synthesis of labeled ®-Pramipexole .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12D3N3OS . The presence of deuterium (D3) indicates that it is a stable isotope-labelled compound .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it is known to be an intermediate in the synthesis of labeled ®-Pramipexole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H12D3N3OS) and molecular weight (228.33) .

Scientific Research Applications

Synthetic Approaches and Biological Importance

Synthetic Procedures for 2-Guanidinobenzazoles :Benzazoles and their derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. 2-Guanidinobenzazoles (2GBZs), in particular, have shown potential therapeutic benefits due to their cytotoxic properties and ability to inhibit cell proliferation via angiogenesis and apoptosis. This review discusses synthetic methods for 2GBZs, highlighting their application in developing new pharmacophores (M. Rosales-Hernández et al., 2022).

Benzothiazoles as Potential Chemotherapeutics :The review on the therapeutic potential of benzothiazoles underscores their versatility as fused heterocyclic scaffolds with applications across various pharmaceutical domains. Benzothiazole derivatives possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. Their structural simplicity and synthetic accessibility offer a promising avenue for the development of new chemotherapeutic agents (A. Kamal et al., 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives, such as (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, have been shown to interact with a variety of molecular targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological activities and medicinal applications.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, benzothiazole derivatives can inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of the cell . The exact mode of action of this compound is still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting DNA gyrase, it can interfere with DNA replication. By inhibiting enzymes like MurB, it can disrupt the synthesis of bacterial cell walls . The downstream effects of these disruptions can lead to the death of bacterial cells, making benzothiazole derivatives potent antibacterial agents.

Pharmacokinetics

The pharmacokinetics of this compound, like other benzothiazole derivatives, would involve absorption, distribution, metabolism, and excretion (ADME). These processes determine the bioavailability of the compound, its concentration in the body over time, and its ultimate elimination . .

Result of Action

The result of the compound’s action is primarily the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes this compound a potential candidate for the development of new antibacterial drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect can be influenced by the genetic makeup of the individual, their overall health status, and other individual-specific factors .

Biochemical Analysis

Biochemical Properties

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of BCL-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway . This interaction disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . This modulation of gene expression and cell signaling pathways ultimately leads to the inhibition of cancer cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the BH3 binding groove of BCL-2 family proteins, inhibiting their anti-apoptotic function . This inhibition triggers the release of cytochrome c from mitochondria, activating the caspase cascade and leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that it maintains its apoptotic effects on cancer cells, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cellular metabolism. For instance, it affects the metabolic flux by altering the levels of key metabolites involved in the apoptotic pathway . These interactions contribute to its overall biochemical activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cancer cells, where it accumulates and exerts its apoptotic effects . The compound’s localization and accumulation are critical for its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized to the mitochondria, where it interacts with BCL-2 family proteins and induces apoptosis . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential.

Properties

IUPAC Name

N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFOYOFGUBZRY-IVAVZGRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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